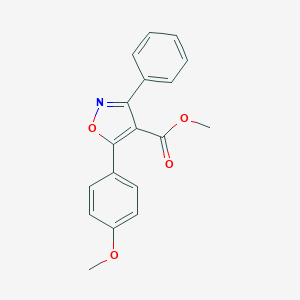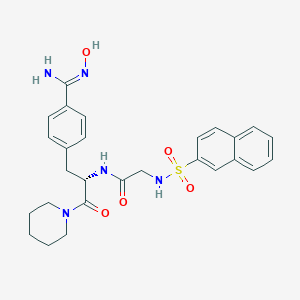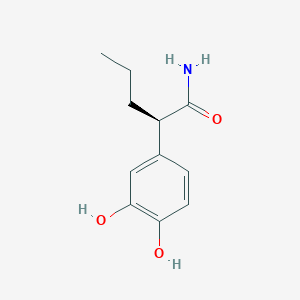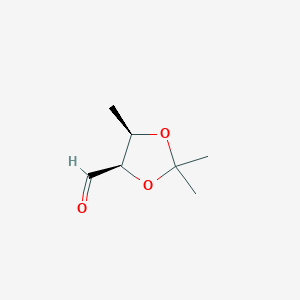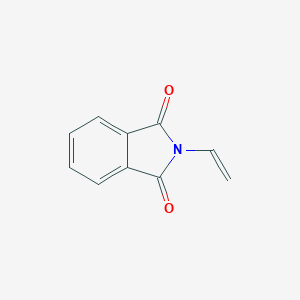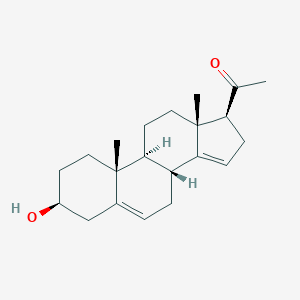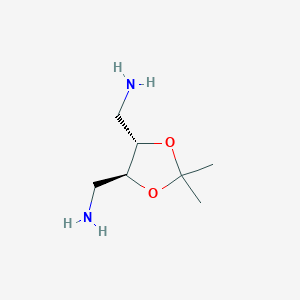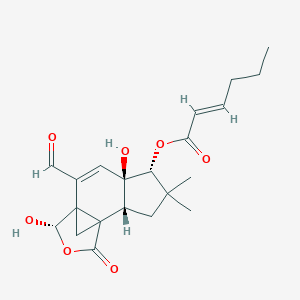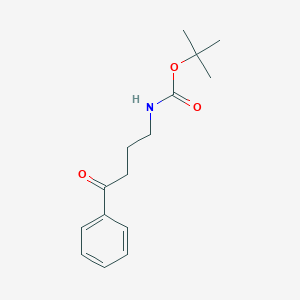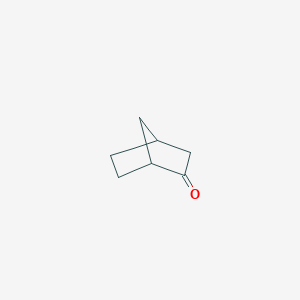
Stigmasta-4,22-dien-3-one
Overview
Description
Mechanism of Action
Target of Action
Stigmasta-4,22-dien-3-one is primarily known for its antitubercular properties . It has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line .
Mode of Action
In-silico molecular docking studies have shown that it exhibits high binding energy when interacting with the envelope proteinsVP28, VP26, and VP24 . This suggests that the compound may interfere with the function of these proteins, thereby exerting its antitubercular effects.
Biochemical Pathways
Given its observed cytotoxicity against the ht1080 tumoral cell line , it can be inferred that the compound likely interacts with pathways involved in cell proliferation and survival.
Result of Action
This compound has been found to exhibit cytotoxicity against the human HT1080 tumoral cell line . This suggests that the compound may induce cell death or inhibit cell proliferation in this cell line, thereby exerting its antitubercular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: Stigmasta-4,22-dien-3-one can be synthesized through chemical reactions involving stigmasterol, a common plant sterol . The synthesis typically involves oxidation reactions using reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) . These reactions convert stigmasterol into this compound through the formation of intermediate compounds .
Industrial Production Methods: Industrial production of this compound often involves extraction from plant sources, particularly those rich in sterols . The extraction process may include solvent extraction, distillation, or other separation techniques to isolate the desired compound . The extracted compound is then purified to achieve the required purity for various applications .
Chemical Reactions Analysis
Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound into other steroidal derivatives.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4
Reduction: Hydrogen gas (H2) with a suitable catalyst
Substitution: Various nucleophiles under appropriate conditions
Major Products Formed:
Oxidation Products: Stigmasta-4,22-diene-3,6-dione, 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol
Reduction Products: Reduced steroidal derivatives
Substitution Products: Various substituted steroidal compounds
Scientific Research Applications
Stigmasta-4,22-dien-3-one has several scientific research applications, including:
Comparison with Similar Compounds
Stigmasta-4,22-dien-3-one can be compared with other similar steroidal compounds, such as:
- Stigmasta-4,22-diene-3,6-dione
- 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol
- Stigmasterol
Uniqueness: this compound is unique due to its specific structure and biological activities. It exhibits distinct cytotoxic and antitubercular properties that differentiate it from other similar compounds .
Properties
IUPAC Name |
(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKGZDUKUQPPHFM-LPJPOILFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20817-72-5 | |
| Record name | Stigmasta-4,22-dien-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Stigmasta-4,22-dien-3-one?
A1: this compound is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula of this compound is C29H46O, and its molecular weight is 410.66 g/mol.
Q3: Has this compound been found to exhibit any biological activities?
A3: Yes, this compound has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that this compound exhibited toxicity towards the termite species Neotermes dalbergiae [].
Q4: What are the common spectroscopic techniques used to characterize this compound?
A4: this compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.
Q5: Can this compound be synthesized in the laboratory?
A5: Yes, this compound can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.
Q6: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?
A6: While specific SAR studies focusing solely on this compound are limited in the provided research, one study explored the cytotoxicity of various steroids, including this compound, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.
Q7: What is the significance of the QSInAR study involving this compound?
A7: The QSInAR study suggested that this compound might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.
Q8: Has this compound been identified in any other plant species besides those already mentioned?
A8: Yes, this compound has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


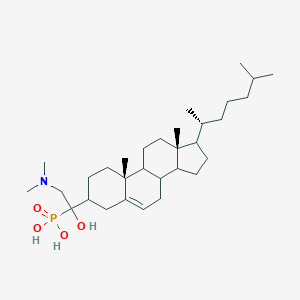
![2-(2,2-diphenylbenzo[d][1,3]dioxol-5-yl)-3,5,7-trihydroxy-4H-chromen-4-one](/img/structure/B56597.png)
